molecular formula C33H30N4O B10958942 2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10958942
M. Wt: 498.6 g/mol
InChI Key: HNJCODYMXCXIAQ-UHFFFAOYSA-N
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Description

2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural framework, which includes an adamantyl group, a phenyl group, and a fused triazolo-pyrimidine ring system. The presence of these functional groups and the overall molecular architecture contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Ring: The initial step involves the synthesis of the chromeno ring system through a cyclization reaction.

    Introduction of the Triazolo-Pyrimidine Moiety: The triazolo-pyrimidine ring is introduced via a condensation reaction involving appropriate precursors.

    Attachment of the Adamantyl and Phenyl Groups: The adamantyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.

Industrial production methods often employ optimized reaction conditions to enhance yield and purity. These conditions may include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. Additionally, it can interact with inflammatory mediators, reducing inflammation and providing anti-inflammatory benefits .

Comparison with Similar Compounds

2-(1-Adamantylmethyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C33H30N4O

Molecular Weight

498.6 g/mol

IUPAC Name

6-(1-adamantylmethyl)-2-phenyl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaene

InChI

InChI=1S/C33H30N4O/c1-2-7-24(8-3-1)28-26-11-10-23-6-4-5-9-25(23)30(26)38-32-29(28)31-35-27(36-37(31)19-34-32)18-33-15-20-12-21(16-33)14-22(13-20)17-33/h1-11,19-22,28H,12-18H2

InChI Key

HNJCODYMXCXIAQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=NN5C=NC6=C(C5=N4)C(C7=C(O6)C8=CC=CC=C8C=C7)C9=CC=CC=C9

Origin of Product

United States

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